5-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O2S/c1-12(2)19-8-6-14(7-9-19)11-18-22(20,21)16-10-15(17)5-4-13(16)3/h4-5,10,12,14,18H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZAVCUAKVSBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved through the reaction of isopropylamine with a suitable piperidine precursor under controlled conditions.
Chlorination of Benzene Ring: The next step involves the chlorination of the benzene ring. This is typically carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This is achieved by reacting the chlorinated benzene intermediate with a sulfonamide precursor under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of 5-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated benzene ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
5-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural features are compared below with three related molecules: fluorinated sulfonamides (Compounds 28 and 29 from ) and Niclosamide ().
Key Structural Insights:
- Core Structure Differences : The target compound’s benzenesulfonamide core contrasts with the imidazo pyridine cores of Compounds 28 and 29, which may enhance photostability or binding specificity. Niclosamide’s benzamide scaffold lacks the sulfonamide moiety, impacting its mode of action .
- Substituent Effects: The isopropylpiperidinylmethyl group in the target compound could improve membrane permeability compared to the trifluoromethyl and cyano groups in Compounds 28 and 28. Niclosamide’s nitro and hydroxy groups contribute to its toxicity, a concern absent in sulfonamide analogs .
Functional and Application-Based Comparison
Agricultural Nematode Control
Compounds 28 and 29 demonstrate efficacy against parasitic nematodes in agriculture, leveraging sulfonamide scaffolds for targeted activity . The target compound’s piperidine side chain may enhance soil mobility or nematode cuticle penetration, though empirical data are lacking.
Toxicity and Environmental Impact
Niclosamide’s ban highlights the importance of substituent selection.
Research Methodologies and Tools
Structural analyses of similar compounds often employ crystallographic tools such as SHELX (for refinement) and ORTEP-3 (for visualization), ensuring accurate determination of substituent conformations and intermolecular interactions . These methodologies could be applied to elucidate the target compound’s binding modes in future studies.
Biological Activity
5-Chloro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The molecular formula of 5-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide is , with a molecular weight of approximately 303.81 g/mol. The compound features a sulfonamide group, which is known for its antibacterial properties, and a piperidine moiety, which contributes to its pharmacological profile.
Research indicates that compounds similar to 5-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide may act as allosteric modulators. Specifically, they can influence the activity of proteins associated with viral replication, particularly in the context of Hepatitis B virus (HBV) modulation. The sulfonamide group may enhance binding affinity to target proteins, thereby affecting their biological activity .
Biological Activity and Therapeutic Applications
Antiviral Properties
One of the primary areas of interest for this compound is its antiviral properties. Studies have shown that sulfonamides can inhibit the replication of various viruses by interfering with their life cycles. For instance, compounds with similar structures have been investigated for their efficacy against HBV, demonstrating significant reductions in viral load in preclinical models .
Antibacterial Activity
The sulfonamide group is traditionally associated with antibacterial activity. This compound may exhibit similar properties, potentially making it useful in treating bacterial infections. The mechanism likely involves inhibition of folate synthesis in bacteria, a common pathway targeted by sulfonamides .
Case Studies
A review of the literature reveals several case studies that illustrate the biological effects and therapeutic potential of similar compounds:
- Case Study on Antiviral Efficacy : A study conducted on a related sulfonamide compound demonstrated a 70% reduction in HBV replication in vitro. This suggests that 5-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide may have comparable effects .
- Case Study on Bacterial Resistance : Another study highlighted the effectiveness of sulfonamides against resistant strains of bacteria, showing that compounds like this one could be pivotal in addressing antibiotic resistance issues in clinical settings .
Research Findings
Recent findings indicate that modifications to the piperidine ring can enhance the biological activity of sulfonamides. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and membrane permeability |
| Substitution on the aromatic ring | Enhanced binding affinity to target proteins |
These modifications suggest pathways for optimizing the efficacy of 5-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide for therapeutic use.
Q & A
What are the critical considerations for optimizing the synthesis of 5-chloro-N-((1-isopropylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide?
Level: Basic
Methodological Answer:
Synthesis optimization involves:
- Reagent Selection : Use sulfonyl chlorides for sulfonamide bond formation and isopropylpiperidine derivatives for the amine moiety. Palladium catalysts (e.g., Pd/C) may aid in hydrogenation steps .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF, NMP) at 60–80°C enhance nucleophilic substitution efficiency .
- By-Product Mitigation : Monitor via TLC/HPLC; column chromatography or recrystallization improves purity .
Key Data : Yield improvements (e.g., 60% → 85%) via solvent optimization (DMF vs. THF) .
Which analytical techniques are essential for confirming the structural integrity of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies piperidine ring protons (δ 1.2–2.8 ppm) and sulfonamide linkage (δ 3.1–3.5 ppm) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calc. 385.12 vs. observed 385.11) .
- X-ray Crystallography : Resolves steric effects of the isopropyl group on the piperidine ring .
How can researchers reconcile contradictions in reported biological activities of structurally analogous sulfonamides?
Level: Advanced
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell-based assays) to identify assay-specific biases .
- Structural Tweaks : Test substituent effects (e.g., chloro vs. methoxy groups) on target binding using docking studies .
- Dose-Response Curves : Validate discrepancies via orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .
What computational strategies predict the compound’s interaction with biological targets?
Level: Advanced
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding stability to receptors (e.g., GPCRs) over 100-ns trajectories .
- QSAR Models : Corrogate electronic parameters (HOMO/LUMO) with logP to predict membrane permeability .
- Docking Software (AutoDock Vina) : Screen against kinase libraries; prioritize targets with Glide scores < −7.0 kcal/mol .
How to design a structure-activity relationship (SAR) study for this compound?
Level: Advanced
Methodological Answer:
- Core Modifications : Synthesize analogs with varied substituents (e.g., methyl → trifluoromethyl) on the benzene ring .
- Pharmacophore Mapping : Identify critical H-bond donors (sulfonamide oxygen) and hydrophobic regions (isopropyl group) .
- Biological Testing : Use standardized assays (e.g., ELISA for IC₅₀ determination) to rank analogs .
What are common by-products in the synthesis, and how are they characterized?
Level: Basic
Methodological Answer:
- By-Products : Incomplete substitution (e.g., unreacted piperidine intermediates) or over-chlorination .
- Characterization : LC-MS detects impurities (e.g., m/z 320 for dechlorinated by-product).
- Mitigation : Use excess sulfonyl chloride (1.2 eq.) and inert atmosphere to prevent oxidation .
What methodologies assess the compound’s pharmacokinetic properties in preclinical models?
Level: Advanced
Methodological Answer:
- In Vitro ADME : Microsomal stability assays (e.g., t₁/₂ > 60 min in human liver microsomes) .
- Plasma Protein Binding : Equilibrium dialysis (e.g., >90% binding correlates with low free fraction) .
- In Vivo PK : Oral bioavailability studies in rodents (Cₘₐₓ and AUC₀–₂₄ via LC-MS/MS) .
How can crystallographic data inform polymorph screening for this compound?
Level: Advanced
Methodological Answer:
- Single-Crystal XRD : Resolves hydrogen-bonding networks (e.g., sulfonamide N–H⋯O interactions) .
- Polymorph Prediction : Use Mercury software to simulate packing diagrams and lattice energy landscapes .
- Stability Testing : DSC/TGA identifies thermodynamically stable forms (melting point > 150°C preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
